molecular formula C22H20ClN5O2 B2892219 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile CAS No. 1274948-09-2

5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile

Cat. No.: B2892219
CAS No.: 1274948-09-2
M. Wt: 421.89
InChI Key: XNNHYEGKARUAEI-LGGXYAPMSA-N
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Description

The compound 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile is a heterocyclic molecule featuring a 1,3-diazine core with substituents that confer unique electronic and steric properties.

Properties

IUPAC Name

6-amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-2-3-12-30-18-10-4-15(5-11-18)14-26-20-19(13-24)27-22(29)28(21(20)25)17-8-6-16(23)7-9-17/h4-11,14H,2-3,12,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBDGOTZAOPLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-butoxybenzaldehyde with cyanothioacetamide under basic conditions to form an intermediate, which is then reacted with 4-chlorobenzaldehyde and guanidine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The primary structural analog identified is 5-(1-aza-2-(3-thienyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile (CAS entry in ). Both compounds share the 1,3-diazine backbone and 4-chlorophenyl group but differ in the vinyl substituent:

  • 4-Butoxyphenyl group : Provides electron-donating alkoxy groups, enhancing solubility in polar solvents.
Table 1: Substituent Comparison
Compound Vinyl Substituent Molecular Formula Key Features
Target compound 4-butoxyphenyl C₂₂H₁₉ClN₆O₂ Alkoxy group, polar solubility
Analog () 3-thienyl C₁₆H₁₀ClN₅OS Thiophene ring, π-conjugation

Electronic and Steric Implications

  • In contrast, the 3-thienyl group’s sulfur atom may enhance π-π stacking interactions due to its polarizable electron cloud .
  • Steric Effects : The bulkier butoxyphenyl group could hinder rotational freedom in the vinyl linkage compared to the planar thienyl substituent.

Methodologies for Comparative Analysis

Crystallographic Analysis

Software tools like SHELXL () and ORTEP-3 () are critical for refining crystal structures and visualizing molecular geometries. For instance:

  • SHELXL enables precise refinement of bond lengths and angles, essential for comparing substituent-induced distortions in the diazine ring .
  • ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or flexibility in the butoxyphenyl/thienyl groups .

Electronic Property Evaluation

Multiwfn () facilitates wavefunction analysis to compare electronic properties:

  • Electron localization function (ELF) analysis may reveal variations in π-conjugation efficiency .

Research Findings and Limitations

Knowledge Gaps

  • Experimental data on solubility, thermal stability, or biological activity are absent in the provided evidence. Further studies using tools like WinGX () for crystallographic data interpretation or puckering analysis () for ring conformation studies are needed.

Biological Activity

The compound 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile (CAS No. not specified) is a member of the diazine family, characterized by its unique structural features which may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H20ClN5O2
  • Molecular Weight : 421.88 g/mol
  • Structure : The compound includes a diazine ring system, a butoxyphenyl group, and a chlorophenyl moiety, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its antimicrobial and anticancer properties. Below is a summary of the key findings:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit strong antimicrobial properties. For instance:

  • Bactericidal Effects : Compounds in the diazine class have shown effectiveness against various bacterial strains, including Staphylococcus spp., suggesting that this compound may also possess similar activity due to its structural analogies .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The following observations were made:

  • Cell Viability : In studies involving L929 cells (a mouse fibroblast cell line), certain derivatives demonstrated significant cytotoxicity at higher concentrations, indicating that modifications to the structure can enhance or reduce toxicity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but can be inferred based on related compounds:

  • Inhibition of Enzymatic Activity : Similar diazine derivatives have been shown to inhibit enzymes involved in cellular processes, potentially disrupting metabolic pathways in target cells. For instance, some compounds have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission .

Case Studies and Research Findings

Several studies have investigated the biological activity of diazine derivatives:

Study Findings
Study 1Demonstrated strong antibacterial activity against Gram-positive bacteria.
Study 2Evaluated cytotoxic effects on various cancer cell lines, showing selective toxicity at specific concentrations.
Study 3Investigated the inhibitory effects on AChE and BuChE enzymes, showing potential for neuroprotective applications .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis should begin with a multi-step approach, leveraging nucleophilic substitution for the butoxyphenyl group and cyclocondensation for the diazine core. Key steps include:

  • Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to ensure high yield in vinyl-aza bond formation .
  • Temperature control : Maintain 60–80°C during imino-group introduction to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
    Validation : Monitor reaction progress via TLC and HPLC, with final purity assessed by NMR (≥95%) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D conformation of the diazine ring and vinyl-aza linkage; disorder in residues (common in flexible groups) requires refinement with SHELXL .
  • NMR : Use 13C^{13}\text{C}-DEPTO to distinguish nitrile (C≡N) and imino (C=N) carbons. 1H^{1}\text{H} NMR should confirm aromatic protons (δ 7.2–8.1 ppm) and butoxy chain integration .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can electronic properties (e.g., HOMO-LUMO gaps) be analyzed to predict reactivity or bioactivity?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and electrostatic potential surfaces .
  • Experimental validation : UV-Vis spectroscopy (λmax in DMSO) and fluorescence quenching assays to correlate theoretical predictions with photophysical behavior .
    Example : A similar diazine derivative showed a HOMO-LUMO gap of 3.2 eV, aligning with its moderate antioxidant activity .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs with modified substituents?

Methodological Answer:

  • Analog synthesis : Replace the 4-butoxyphenyl group with hexyloxyphenyl or halogenated variants to assess hydrophobic/hydrophilic balance .
  • Bioactivity assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
    Key Consideration : Correlate substituent electronegativity (Hammett σ values) with activity trends .

Advanced: How should researchers resolve contradictions in biological activity data across independent studies?

Methodological Answer:

  • Data triangulation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use statistical tools (ANOVA, PCA) to identify outliers .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule off-target effects .
    Case Study : Discrepancies in IC50 values for a related carbonitrile were traced to solvent polarity differences in assay buffers .

Advanced: What computational strategies are effective for docking this compound into enzyme active sites?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible ligand parameters to account for the vinyl-aza group’s conformational flexibility .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; focus on hydrogen bonds between the imino group and catalytic residues .
    Validation : Compare docking scores (ΔGbinding) with experimental IC50 values from kinase inhibition assays .

Methodological: What best practices ensure robust experimental design in synthesizing and testing this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction time, temperature, and stoichiometry .
  • Negative controls : Include solvent-only controls in bioassays to rule out false positives .
  • Peer review : Pre-submission validation of spectral data via platforms like PubChem or CCDC .

Advanced: Which separation technologies are optimal for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to resolve polar byproducts (e.g., unreacted 4-chlorophenyl precursors) .
  • Membrane filtration : Employ nanofiltration (MWCO 500 Da) to concentrate the compound while removing low-MW impurities .

Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols?

Methodological Answer:

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC-MS; nitrile hydrolysis to amide is a key degradation pathway .
  • pH stability : Use phosphate buffers (pH 2–9) to identify labile groups (e.g., imino oxidation at pH >8) .

Theoretical: How can researchers integrate conceptual frameworks (e.g., molecular topology) into studies of this compound?

Methodological Answer:

  • Topological indices : Calculate Wiener or Balaban indices to predict solubility and permeability .
  • QSAR modeling : Train models using descriptors like LogP and polar surface area to forecast ADMET properties .

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